molecular formula C15H22F3NO4S B6313783 methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate CAS No. 399550-62-0

methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate

Cat. No.: B6313783
CAS No.: 399550-62-0
M. Wt: 369.4 g/mol
InChI Key: MLJVFKXWSFYGOJ-HRQHSXBYSA-N
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Description

Methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate is a complex organic compound with a unique structure It features a bicyclic heptane ring system, a trifluoromethyl group, and a methanesulfonamido group

Preparation Methods

The synthesis of methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate involves multiple steps. The starting material is typically a bicyclic heptane derivative, which undergoes a series of reactions to introduce the trifluoromethyl and methanesulfonamido groups. Common synthetic routes include:

    Formation of the bicyclic heptane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the methanesulfonamido group: This can be done using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methanesulfonamido group, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group and methanesulfonamido group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bicyclic heptane core provides a rigid framework that enhances binding affinity and selectivity. Molecular pathways involved in its action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a rigid bicyclic core with highly reactive trifluoromethyl and methanesulfonamido groups, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3NO4S/c1-13(2)10-6-5-9(11(13)7-10)8-14(12(20)23-3,15(16,17)18)19-24(4,21)22/h5,10-11,19H,6-8H2,1-4H3/t10-,11-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJVFKXWSFYGOJ-HRQHSXBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC=C([C@H]1C2)CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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